5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the morpholin-4-ylsulfonyl group and the 3-oxo-3-piperidin-1-ylpropyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug development and other biomedical research.
Medicine
In medicine, compounds like 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide are investigated for their therapeutic potential. They may be explored for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, and other applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-6-(morpholin-4-ylsulfonyl)quinazoline-2,4(1H,3H)-dione: Lacks the 3-oxo-3-piperidin-1-ylpropyl side chain.
3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione: Lacks the morpholin-4-ylsulfonyl group.
Uniqueness
The presence of both the morpholin-4-ylsulfonyl group and the 3-oxo-3-piperidin-1-ylpropyl side chain in 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide makes it unique
Biological Activity
5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy with similar compounds.
The compound's IUPAC name is 5-methyl-3-[(3-methylbenzoyl)amino]-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide. Its molecular formula is C24H23N3O3, and it has a molecular weight of approximately 399.46 g/mol. The structure includes an indole core, a furan moiety, and a benzamide substituent, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, in a comparative study, various indole derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |
---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | Excellent |
Compound 11 | 0.011 | Not specified | Good |
Ampicillin | Reference | Reference | Standard |
The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors in microbial cells. For example, docking studies suggest that the inhibition of bacterial enzymes such as MurB may be responsible for its antibacterial activity .
3. Cytotoxicity Studies
Cytotoxicity assays using MTT indicated that many indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with reduced side effects .
Comparative Analysis with Similar Compounds
In evaluating the biological activity of this compound against similar indole derivatives, it is noteworthy that the presence of specific substituents significantly influences activity:
Compound | Key Features | Biological Activity |
---|---|---|
1-methyl-6-(morpholin-4-ylsulfonyl)quinazoline | Lacks furan moiety | Moderate antibacterial activity |
3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline | Lacks benzamide substituent | Lower efficacy compared to target compound |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antibacterial Efficacy: A study demonstrated that the compound exhibited significant antibacterial properties against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
- Anticancer Potential: In vitro studies showed that the compound inhibited proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
5-methyl-3-[(3-methylbenzoyl)amino]-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-14-5-4-6-17(11-14)23(28)27-21-19-12-15(2)7-10-20(19)26-22(21)24(29)25-13-18-9-8-16(3)30-18/h4-12,26H,13H2,1-3H3,(H,25,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAYIVMONCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=C(O4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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